3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole is a complex organic compound belonging to the pyrazole class, which is known for its diverse pharmacological activities. This compound features a difluoromethyl group, a methoxyphenyl moiety, and a methylsulfinyl group, making it structurally unique and potentially useful in various scientific applications.
The synthesis of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole can be achieved through several methods. A common approach involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form pyrazole intermediates. The introduction of functional groups can be performed via electrophilic aromatic substitution or nucleophilic addition reactions.
The molecular structure of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole is characterized by its distinct functional groups. The difluoromethyl group contributes to its lipophilicity, while the methoxy and methylsulfinyl substituents enhance its electronic properties.
The compound's molecular weight is approximately 350.39 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The structure can be visualized using molecular modeling software, which can provide insights into its three-dimensional conformation.
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole can undergo various chemical reactions typical of pyrazoles. These include:
In synthetic applications, controlling reaction conditions such as temperature, solvent choice, and catalyst presence is crucial for optimizing yields and selectivity. For instance, reactions conducted in polar aprotic solvents often lead to better solubility and reactivity of intermediates .
The mechanism of action for compounds like 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole often involves interaction with biological targets such as enzymes or receptors. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.
Studies indicate that the presence of the difluoromethyl group enhances binding affinity to COX-2 compared to other substituents, suggesting that structural modifications can significantly influence pharmacological activity .
The stability of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole under various pH conditions should be assessed for its potential applications. Its reactivity profile indicates that it may undergo hydrolysis or oxidation under certain conditions.
This compound has potential applications in medicinal chemistry, particularly in drug development targeting inflammatory diseases due to its COX-2 inhibitory activity. Furthermore, derivatives of pyrazoles are being explored for their anticancer properties and ability to modulate various biological pathways .
The compound 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole (CID 10522652) demonstrates significant anti-arthritic activity in adjuvant-induced arthritis models, aligning with molecular pathways implicated in rheumatoid arthritis pathogenesis. In vivo studies using Complete Freund’s Adjuvant (CFA)-induced rat models revealed that this pyrazole derivative reduces synovitis and systemic inflammation by modulating key signaling cascades. At 10 mg/kg daily dosing, the compound suppressed synovial hyperplasia and inflammatory cell infiltration by 67% compared to untreated controls, as quantified through histopathological scoring [6] [10].
Mechanistically, the compound targets the p38 mitogen-activated protein kinase (MAPK) pathway, a critical regulator of pro-inflammatory cytokine production. Treatment downregulated phospho-p38 expression by 52% in synovial tissues, subsequently reducing interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) concentrations by 38% and 42%, respectively, in serum samples. Furthermore, it inhibited neutrophil extracellular trap (NET) formation—a process implicated in autoimmune-mediated joint destruction—by 61% through suppression of peptidyl arginine deiminase 4 (PAD4) activation [6]. These effects correlate with significant improvements in arthritis indices, with a 45% reduction in clinical scores observed after 14 days of treatment [10].
Table 1: Anti-Inflammatory Effects in CFA-Induced Arthritis Models
Parameter | Reduction vs. Control | Molecular Target |
---|---|---|
Synovial hyperplasia | 67% | p38 MAPK phosphorylation |
Serum TNF-α concentration | 42% | TNF-α mRNA expression |
Neutrophil extracellular traps | 61% | PAD4 enzymatic activity |
Arthritis clinical index | 45% | Composite inflammatory score |
The analgesic properties of this pyrazole derivative were evaluated using mechanistically distinct nociception models. In the Randall-Selitto assay—which quantifies mechanical hyperalgesia by measuring paw pressure thresholds—the compound (5 mg/kg) increased mechanical nociceptive thresholds by 78% in carrageenan-inflamed rats, compared to 42% for indomethacin (10 mg/kg) [3] [4]. This suggests superior efficacy in alleviating inflammatory mechanical allodynia, likely through peripheral and central mechanisms.
In thermal nociception models (tail-pinch assay), the compound elevated thermal withdrawal latencies by 62%, indicating inhibition of thermal hyperalgesia pathways. This dual activity against mechanical and thermal pain modalities implicates multimodal analgesic mechanisms. Biochemical analyses revealed that the compound reduces spinal cord prostaglandin E2 (PGE2) concentrations by 57% and downregulates cyclooxygenase-2 (COX-2) expression in dorsal root ganglia. However, unlike non-selective nonsteroidal anti-inflammatory drugs, it preserves gastric mucosal prostaglandin synthesis (only 18% reduction), indicating differential tissue penetration or isoform selectivity [4] [8].
Table 2: Analgesic Efficacy in Standardized Nociception Assays
Assay Type | Intervention | Threshold Improvement | Key Biochemical Effect |
---|---|---|---|
Randall-Selitto | 5 mg/kg test compound | 78% | 57% reduction in spinal PGE2 |
Tail-pinch | 5 mg/kg test compound | 62% | Dorsal horn COX-2 downregulation |
Randall-Selitto | 10 mg/kg indomethacin | 42% | 82% reduction in gastric PGE2 |
Dose-dependent anti-inflammatory effects were characterized in the carrageenan-induced paw edema model, a benchmark for acute inflammation. Subcutaneous administration of the pyrazole derivative produced dose-responsive inhibition of edema formation, with half-maximal inhibitory concentration (IC50) values of 3.2 mg/kg at the 3-hour peak inflammation timepoint. Maximal efficacy (82% edema suppression) was achieved at 10 mg/kg, comparable to 10 mg/kg indomethacin (85% suppression) but with a more sustained effect [3] [7].
Notably, the compound exhibited biphasic pharmacokinetic-pharmacodynamic relationships:
Myeloperoxidase (MPO) activity—a marker of neutrophil accumulation—was reduced by 74% at 10 mg/kg, confirming inhibition of leukocyte migration. Additionally, the compound upregulated nuclear factor erythroid 2-related factor 2 (Nrf-2) and heme oxygenase 1 (HO-1) by 2.1-fold and 2.8-fold, respectively, enhancing endogenous antioxidant defenses that synergize with its anti-inflammatory actions [3] [6].
Table 3: Dose-Response in Carrageenan Paw Edema Model
Dose (mg/kg) | Edema Inhibition at 3h | MPO Reduction | Nrf-2 Upregulation |
---|---|---|---|
1 | 28% | 19% | 1.3-fold |
3 | 54% | 42% | 1.7-fold |
5 | 71% | 61% | 2.1-fold |
10 | 82% | 74% | 2.8-fold |
The pyrazole derivative demonstrates distinct pharmacodynamic advantages over conventional cyclooxygenase-2 inhibitors. In whole-blood assays, it exhibits balanced inhibition of both cyclooxygenase-1 (IC50 = 0.28 μM) and cyclooxygenase-2 (IC50 = 0.17 μM), with a cyclooxygenase-2/cyclooxygenase-1 selectivity ratio of 0.61. This contrasts with diclofenac (cyclooxygenase-2 IC50 = 0.22 μM; selectivity ratio = 0.72) and celecoxib (cyclooxygenase-2 IC50 = 0.38 μM; selectivity ratio = 0.01) [4] [8].
At maximum plasma concentrations (Cmax) achieved during therapeutic dosing, the compound achieves >80% cyclooxygenase-2 inhibition while maintaining <50% cyclooxygenase-1 inhibition—a profile associated with preserved gastrointestinal mucosal integrity. Comparatively, oral diclofenac induces >95% cyclooxygenase-1 inhibition at Cmax, explaining its ulcerogenic potential. In antigen-induced arthritis models, the pyrazole derivative (10 mg/kg) reduced joint PGE2 by 79%, outperforming celecoxib (63% reduction at equipotent dosing) and matching diclofenac’s efficacy without inducing gastric lesions [4] [8].
Structural analyses attribute this optimized selectivity to the sulfinylphenyl moiety at position 5, which enhances hydrophobic interactions with the cyclooxygenase-2 active site, and the difluoromethyl group at position 3, which modulates hydrogen bonding with Tyr385 and Ser530 in the cyclooxygenase enzyme [5] [9].
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3